molecular formula C10H6ClN3 B1336189 4-chloro-5H-pyrimido[5,4-b]indole CAS No. 98792-02-0

4-chloro-5H-pyrimido[5,4-b]indole

Cat. No. B1336189
CAS RN: 98792-02-0
M. Wt: 203.63 g/mol
InChI Key: RDAAOOPSZHGKFQ-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrimido[5,4-b]indole is a heterocyclic organic compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 g/mol .


Synthesis Analysis

A simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . This synthesis is based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .


Molecular Structure Analysis

The InChI code for 4-chloro-5H-pyrimido[5,4-b]indole is 1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H . The InChI key is RDAAOOPSZHGKFQ-UHFFFAOYSA-N .

Scientific Research Applications

  • Drug Development

    • The compound ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is a versatile material used in various scientific research studies due to its unique properties. It finds applications in drug development.
    • Pyrimido [1,2- a ]indoles and their annulated derivatives are primarily known as active pharmaceutical ingredients . These heterocyclic compounds exhibit antifungal and hypoglycemic activity, as well as can be effective in the treatment of atherosclerosis .
    • The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
    • The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
  • Organic Synthesis

    • ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is also used in organic synthesis.
    • The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
    • The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
  • Molecular Biology

    • ‘4-chloro-8-methoxy-5-methyl-5H-pyrimido [5,4-b]indole’ is used in molecular biology.
    • The methods of application or experimental procedures involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .
    • The outcomes obtained from these applications are primarily the synthesis of biologically active molecules .
  • Antiviral Activity

    • Sugar modified pyrimido [4,5- b ]indole nucleosides have been synthesized and tested for antiviral activity .
    • The methods of application or experimental procedures involve the glycosylation of 4,6-dichloropyrimido [4,5- b ]indole followed by modification of sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .
    • Some 2′-fluororibo- and 2′-fluoroarabinonucleosides displayed interesting anti-HCV activities (IC 50 = 1.6–20 μM) and the latter compounds also some anti-dengue activities (IC 50 = 10.8–40 μM) .
  • Anti-Inflammatory, Antimicrobial, Antimalarial Agents and Cytotoxic Inhibitors

    • The 9H-pyrimido[4,5-b]indole motif has important application in many fields, such as anti-inflammatory, anti-microbial, antimalarial agents and cytotoxic inhibitors .
  • Antiviral Activity
    • Sugar modified pyrimido [4,5- b ]indole nucleosides have been synthesized and tested for antiviral activity .
    • The methods of application or experimental procedures involve the glycosylation of 4,6-dichloropyrimido [4,5- b ]indole followed by modification of sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .
    • Some 2′-fluororibo- and 2′-fluoroarabinonucleosides displayed interesting anti-HCV activities (IC 50 = 1.6–20 μM) and the latter compounds also some anti-dengue activities (IC 50 = 10.8–40 μM) .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 4-chloro-5H-pyrimido[5,4-b]indole .

properties

IUPAC Name

4-chloro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAAOOPSZHGKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420750
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5H-pyrimido[5,4-b]indole

CAS RN

98792-02-0
Record name 4-chloro-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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